cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure includes a chromene core with bromine atoms at positions 6 and 8, a cyclohexyl group, and a carboxylate ester at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Diels-Alder reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group at position 2 can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine (Br2)
Esterification: Cyclohexanol, dicyclohexylcarbodiimide (DCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Substitution: Amino or thiol derivatives
Reduction: Hydroxy derivatives
Oxidation: Quinone derivatives
Scientific Research Applications
Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its chromene core.
Material Science: The compound is explored for its potential use in organic electronics and photonics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound’s chromene core can interact with enzymes and receptors, modulating their activity. The bromine atoms and the ester group contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid: Lacks the cyclohexyl ester group, making it less lipophilic.
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate: Contains an ethyl ester instead of a cyclohexyl ester, affecting its solubility and reactivity.
Uniqueness
Cyclohexyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is unique due to its cyclohexyl ester group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H14Br2O4 |
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Molecular Weight |
430.09 g/mol |
IUPAC Name |
cyclohexyl 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C16H14Br2O4/c17-10-6-9-7-12(16(20)22-14(9)13(18)8-10)15(19)21-11-4-2-1-3-5-11/h6-8,11H,1-5H2 |
InChI Key |
HIBVRMAJYWBDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origin of Product |
United States |
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